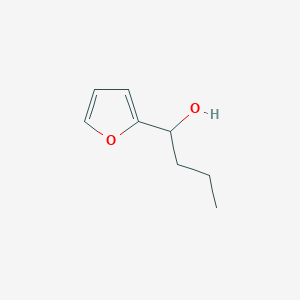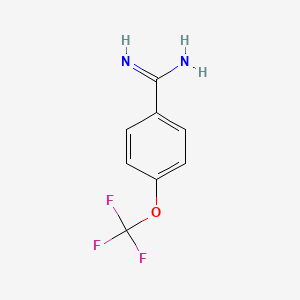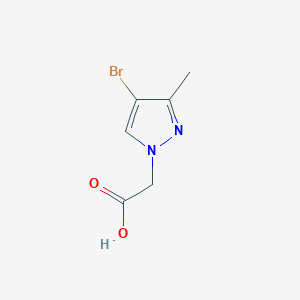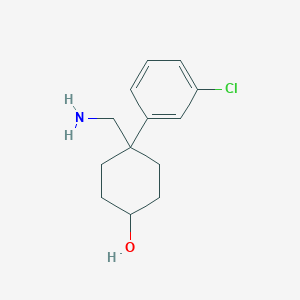
4-(Aminomethyl)-4-(3-chlorophenyl)cyclohexanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Aminomethyl)-4-(3-chlorophenyl)cyclohexanol is a chemical compound that features a cyclohexanol ring substituted with an aminomethyl group and a 3-chlorophenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Aminomethyl)-4-(3-chlorophenyl)cyclohexanol typically involves the following steps:
Formation of the Cyclohexanol Ring: The cyclohexanol ring can be synthesized through the hydrogenation of phenol derivatives under high pressure and temperature conditions.
Introduction of the 3-Chlorophenyl Group: The 3-chlorophenyl group can be introduced via a Friedel-Crafts alkylation reaction using 3-chlorobenzene and a suitable cyclohexanol derivative.
Aminomethylation: The aminomethyl group can be introduced through a Mannich reaction, which involves the reaction of formaldehyde, a primary or secondary amine, and the cyclohexanol derivative.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These processes are optimized for high yield and purity, often using catalysts and controlled reaction conditions to ensure efficient production.
化学反応の分析
Types of Reactions
4-(Aminomethyl)-4-(3-chlorophenyl)cyclohexanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the hydroxyl group or to convert the aminomethyl group to an amine.
Substitution: The chlorine atom in the 3-chlorophenyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as sodium methoxide or potassium cyanide can be used for substitution reactions.
Major Products
Oxidation: Formation of 4-(Aminomethyl)-4-(3-chlorophenyl)cyclohexanone.
Reduction: Formation of 4-(Aminomethyl)-4-(3-chlorophenyl)cyclohexane.
Substitution: Formation of 4-(Aminomethyl)-4-(3-substituted phenyl)cyclohexanol.
科学的研究の応用
4-(Aminomethyl)-4-(3-chlorophenyl)cyclohexanol has several scientific research applications:
Medicinal Chemistry: It is studied for its potential therapeutic effects, including as an analgesic or anti-inflammatory agent.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: It is used in research to understand its interactions with biological systems and potential pharmacological effects.
Industrial Applications: It may be used in the development of new materials or chemical processes.
作用機序
The mechanism of action of 4-(Aminomethyl)-4-(3-chlorophenyl)cyclohexanol involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl group may facilitate binding to these targets, while the 3-chlorophenyl group can enhance the compound’s stability and specificity. The exact pathways and molecular targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
4-(Aminomethyl)-4-phenylcyclohexanol: Lacks the chlorine atom, which may affect its reactivity and biological activity.
4-(Aminomethyl)-4-(4-chlorophenyl)cyclohexanol: The chlorine atom is in a different position, potentially altering its chemical properties.
4-(Aminomethyl)-4-(3-fluorophenyl)cyclohexanol: Substitution of chlorine with fluorine can significantly change the compound’s reactivity and interactions.
Uniqueness
4-(Aminomethyl)-4-(3-chlorophenyl)cyclohexanol is unique due to the specific positioning of the chlorine atom, which can influence its chemical reactivity and biological interactions. This uniqueness makes it a valuable compound for targeted research and applications.
特性
IUPAC Name |
4-(aminomethyl)-4-(3-chlorophenyl)cyclohexan-1-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClNO/c14-11-3-1-2-10(8-11)13(9-15)6-4-12(16)5-7-13/h1-3,8,12,16H,4-7,9,15H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMDUJAKYIFZHBL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1O)(CN)C2=CC(=CC=C2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.74 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![Benzyl N-[(propylcarbamoyl)methyl]carbamate](/img/structure/B1334494.png)

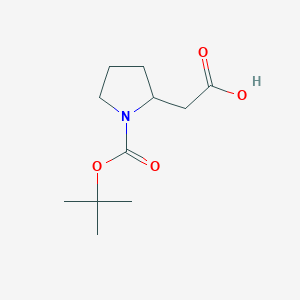
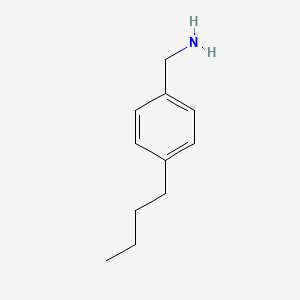

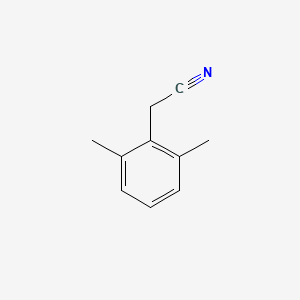
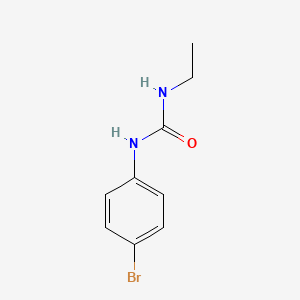
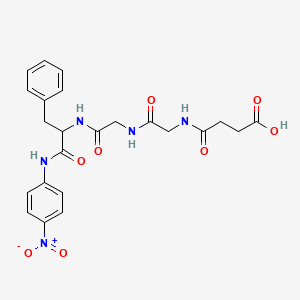
![3-[(2,3-dihydro-1H-inden-5-yloxy)methyl]-4-methoxybenzaldehyde](/img/structure/B1334516.png)


